![molecular formula C24H30ClFN4O4S2 B2439693 N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride CAS No. 1216689-77-8](/img/structure/B2439693.png)

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

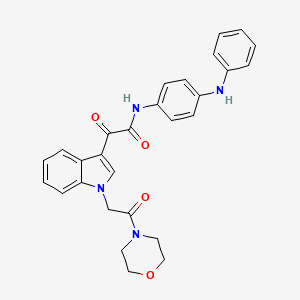

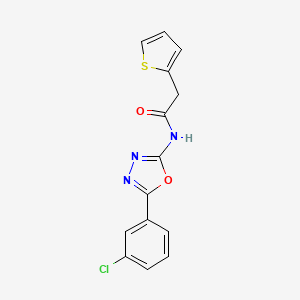

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClFN4O4S2 and its molecular weight is 557.1. The purity is usually 95%.

BenchChem offers high-quality N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Sensors for Metal Ions

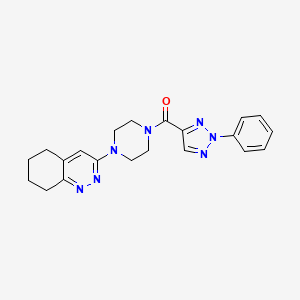

Researchers have investigated benzimidazole and benzothiazole derivatives as fluorescent sensors for detecting metal ions. One study designed and synthesized two compounds based on benzimidazole/benzothiazole, which showed large Stokes shifts and good sensitivity and selectivity for detecting Al3+ and Zn2+ ions. These compounds exhibited appreciable spectral changes upon coordination with the metal ions, indicating their potential as effective fluorescent sensors for metal ion detection (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Gastrokinetic Agents

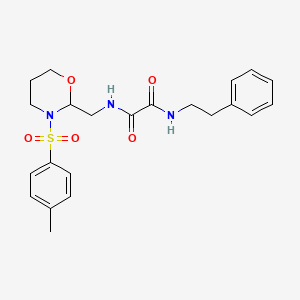

Another area of application is in the development of gastrokinetic agents. A study synthesized a series of benzamide derivatives to evaluate their effects on gastric emptying in rats. Some derivatives, including those with a morpholino group, showed potent in vivo gastric emptying activity. This research highlights the compound's potential as a basis for developing new medications to treat gastrointestinal motility disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Cerebral Protective Agents

Furthermore, various thiazolecarboxamide derivatives, including those with a morpholinyl moiety, have been prepared and tested for anti-anoxic activity in mice. Some compounds demonstrated potent activity, suggesting their potential use as cerebral protective agents. The study provides insight into the structure-activity relationships of these compounds, paving the way for future development of drugs targeting cerebral ischemia and hypoxia (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

Antimicrobial Activity

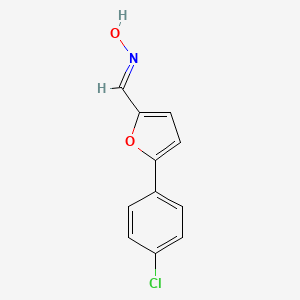

Compounds containing the benzothiazole moiety have also been synthesized and screened for antimicrobial activity. A study synthesized novel compounds with a fluoro-substituted sulphonamide benzothiazole structure and evaluated them for antimicrobial properties. These compounds demonstrated promising results, indicating their potential as antimicrobial agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Radiopaque Compounds

Additionally, derivatives of aromatic hydrocarbons, including those with a diethylaminoethyl group ortho to fluorine, have been prepared and exhibited anesthetic, hypnotic, and analgesic effects. These compounds, due to their radiopacity, could be explored for use in diagnostic imaging to improve visibility of internal structures (Mittelstaedt & Jenkins, 1950).

properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN4O4S2.ClH/c1-3-27(4-2)12-13-29(24-26-22-20(25)6-5-7-21(22)34-24)23(30)18-8-10-19(11-9-18)35(31,32)28-14-16-33-17-15-28;/h5-11H,3-4,12-17H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJGCBGCHTYCOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClFN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2439612.png)

![Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate](/img/structure/B2439624.png)

![2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2439628.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2439630.png)

![Ethyl 2-[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2439631.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2439632.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2439633.png)